ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a chemical compound that belongs to the indole class. It is a novel tricyclic compound that inhibits β-secretase cleavage of APP and is useful as therapeutic agents for treating neurodegenerative diseases .
Molecular Structure Analysis
The molecular formula of this compound is C12H12BrNO3. The average mass is 283.118 Da and the monoisotopic mass is 281.989136 Da .Scientific Research Applications
Synthesis and Chemical Structure
- Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is related to brominated indole compounds, which have diverse applications in chemical synthesis. For instance, the structural analysis and synthesis process of similar bromoindole compounds have been a subject of research, contributing to the understanding of their chemical properties and potential applications (Leggetter & Brown, 1960).
Antiviral Properties
- Several studies have explored the antiviral activities of bromoindole derivatives. Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, for example, have shown in vitro antiviral activities against influenza A3 virus and respiratory syncytial virus (Gong Ping, 2006). Another study indicates significant antiviral activity in the context of Hepatitis B virus (Chai et al., 2006).
Synthetic Applications
- This compound and similar compounds are valuable in synthetic chemistry. For instance, the Claisen rearrangement of ethyl allyloxyindole-2-carboxylates has been described, indicating the potential of these compounds in synthetic reactions (Moody, 1984).
Pharmaceutical Potential
- Bromoindoles, including this compound, have potential pharmaceutical applications. Research indicates their effectiveness in antiviral and antibacterial properties, as well as possible applications in other therapeutic areas (Uppar et al., 2020).
Mechanism of Action
Target of Action
Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a heterocyclic compound that has been identified as a potential anti-infective agent . The primary targets of this compound are likely to be the key proteins or enzymes involved in the life cycle of infectious agents such as bacteria, fungi, and parasites .
Mode of Action
As an anti-infective agent, it is likely to interact with its targets in a way that inhibits the growth or replication of the infectious agents, or disrupts their metabolic processes .
Biochemical Pathways
Given its potential role as an anti-infective agent, it may interfere with the biochemical pathways essential for the survival and proliferation of infectious agents .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its anti-infective properties. It may lead to the death of infectious agents, or inhibit their growth or replication .
Properties
IUPAC Name |
ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-2-19-14(18)13-10(6-4-8-17)9-5-3-7-11(15)12(9)16-13/h3,5,7,16-17H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFBQKVPNUAJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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